molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No. B081430
CAS RN: 14874-70-5
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
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Description

Tetrafluoroborate, also known as BF4-, is a commonly used anion in chemistry and biochemistry research. It is a highly stable compound and has a wide range of applications in various fields.

Scientific Research Applications

Synthesis of Fluoride-Containing Coordination Compounds

Tetrafluoroborate is utilized as a starting material in the synthesis of fluoride-containing coordination compounds. These compounds vary in stoichiometry and structure, such as monomers, dimers, tetramers, and polymers, depending on the metal, ligand, and solvent system used (Reedijk, 1982).

Promoter in Sol-Gel Synthesis

The tetrafluoroborate ion (BF4-) acts as a promoter in the sol-gel synthesis of mesoporous silica, enhancing the hydrolytic condensation of alkoxysilanes. It is effective in creating thermally and hydrothermally stable mesoporous silica with a well-developed hexagonal structure and thick silicate wall (Okabe et al., 2004).

Salt Metathesis and Fluoridation

Tetrafluoroborate (BF4-) is involved in salt metathesis with organoboronic acids, producing organotrifluoroborates. This process highlights the ability of BF4- to exchange fluoride atoms and its lability (Lozada et al., 2023).

Electrophilic Fluorination

Tetrafluoroborate is used in electrophilic fluorination reactions, providing an effective route for the introduction of fluorine into organic molecules. One specific reagent, Selectfluor, demonstrates the broad applicability of this method in organic synthesis (Singh & Shreeve, 2004).

Catalyst for Epoxide Ring Opening

Zinc tetrafluoroborate hydrate is an efficient catalyst for the epoxide ring-opening reaction with amines, exhibiting high yields and selectivities. This catalyst has been applied in the synthesis of drugs like metoprolol (Pujala et al., 2011).

Biodistribution in PET Imaging

Tetrafluoroborate is utilized in PET imaging, particularly for thyroid gland imaging in primates. It shows a characteristic biodistribution in organs expressing the sodium/iodide symporter (NIS) (Martí-Climent et al., 2015).

Determination of Total Boron

Tetrafluoroborate ion (BF4-) is used in ion chromatography for the determination of total boron by converting boric acid to BF4- (Katagiri et al., 2006).

Electrochemical Production of Fluorine

Tetrafluoroborate melts are employed as electrolytes for the electrochemical production of fluorine, demonstrating efficient oxidation reactions for fluorine production (Mamantov & Laher, 1989).

Supramolecular Cage Complex Assembly

The templating effect of tetrafluoroborate ion facilitates the assembly of supramolecular cage complexes, demonstrating its importance in molecular architecture (Fleming et al., 1998).

Versatile Lubricant

Alkylimidazolium tetrafluoroborates are identified as versatile lubricants for various contact materials, showing excellent friction reduction and antiwear performance (Ye et al., 2001).

properties

CAS RN

14874-70-5

Product Name

Tetrafluoroborate

Molecular Formula

BF4-

Molecular Weight

86.81 g/mol

IUPAC Name

tetrafluoroborate

InChI

InChI=1S/BF4/c2-1(3,4)5/q-1

InChI Key

ODGCEQLVLXJUCC-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F

synonyms

fluoboric acid
fluoboric acid (HBF4)
fluoroboric acid
tetrafluoroborate anion
tetrafluoroborate ion
tetrafluoroboric acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the same procedure (2nd step) of Example 1 except that 10.0 g of N,N-dimethylpyrrolidinium methyl carbonate thus obtained and 12.9 g of an aqueous solution of 42% HBF4 were used, 10.1 g (yield of 92.4% to N-methylpyrrolidine) of high-pure dimthylpyrrolidinium tetrafluoroborate was obtained.
Name
N,N-dimethylpyrrolidinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
12.9 g
Type
reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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CSc1n(N=Cc2ccccc2)cc[n+]1N=Cc1ccccc1
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Synthesis routes and methods V

Procedure details

Name
Nc1cc(F)c(F)c(Cl)c1Cl
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